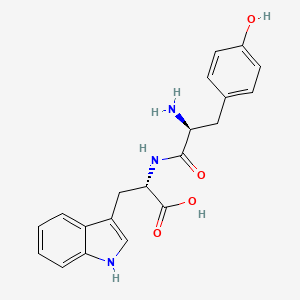

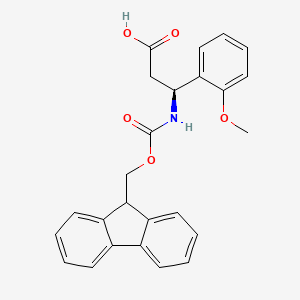

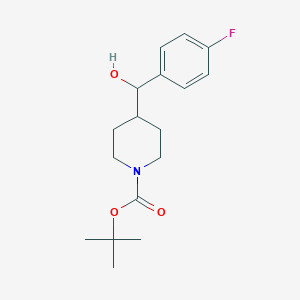

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

説明

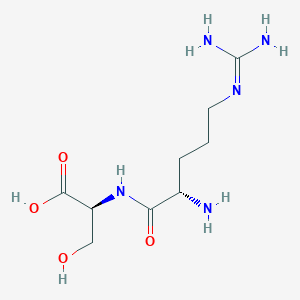

The compound "Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The tert-butyl group is a common protecting group used in organic synthesis, and the presence of a fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was developed with a high total yield of 71.4% through nucleophilic substitution, oxidation, halogenation, and elimination reactions . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, with a total yield of 49.9% . These methods typically involve multiple steps and are optimized for high yields and purity.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structure of various piperidine derivatives. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further optimized using density functional theory (DFT) . The molecular structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was also prepared and characterized, highlighting the importance of the second nitrogen atom in the piperazine substructure for pharmacological applications .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, using inexpensive reagents and catalysts, to produce an intermediate for benzimidazole compounds . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, involved acylation, sulfonation, and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by single crystal XRD data . The study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses using computational methods .

科学的研究の応用

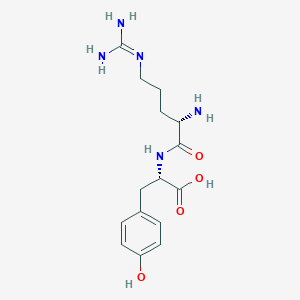

Use in Opioid Synthesis

- Application Summary : This compound is a precursor in the synthesis of fentanyl, a potent opioid . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .

- Results or Outcomes : The use of this compound in fentanyl synthesis has significant implications for public health. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Use in the Synthesis of N-Heterocyclic Alkyl Ethers

- Application Summary : This compound can be used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .

- Methods of Application : The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers . The specific methods of application or experimental procedures for using this compound in the Mitsunobu reaction are not detailed in the sources I found.

- Results or Outcomes : The Mitsunobu reaction is a versatile method for the inversion of stereochemistry of alcohols and for the synthesis of various compounds .

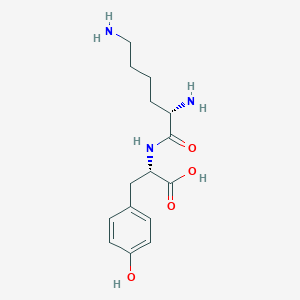

Use in PROTAC Development

- Application Summary : This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .

- Methods of Application : PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The specific methods of application or experimental procedures for using this compound in PROTAC development are not detailed in the sources I found.

- Results or Outcomes : PROTACs have emerged as a promising new strategy for drug discovery, allowing the targeting of previously ‘undruggable’ proteins .

将来の方向性

The future directions for this compound could involve its use in the development of targeted protein degradation, as similar compounds have been used for this purpose . Additionally, due to the international control of some precursors used in the synthesis of related compounds, there may be increased scrutiny and regulation of these types of compounds in the future .

特性

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXBKNVHTILOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142454 | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate | |

CAS RN |

160296-41-3 | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。